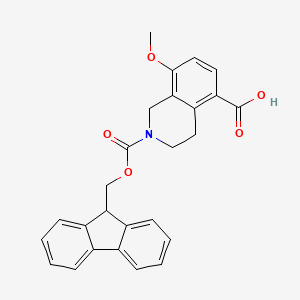

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid” is similar to the one you’re asking about . It has an empirical formula of C21H23NO4 and a molecular weight of 353.41 .

Molecular Structure Analysis

The molecular structure of a similar compound, “(2R)-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid”, has been determined . It has a molecular weight of 353.42 .

Physical and Chemical Properties Analysis

The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” has a molecular weight of 311.34 . It is a solid at room temperature .

科学的研究の応用

Protective Groups in Peptide Synthesis

One significant application of fluoren-9-ylmethoxycarbonyl (Fmoc) derivatives is in peptide synthesis. The Fmoc group serves as a protective group for amino acids, allowing for the sequential assembly of peptides in a controlled manner. This approach is particularly valuable in solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under mild basic conditions without affecting other sensitive functionalities within the peptide chain. Studies by Gioeli and Chattopadhyaya (1982), and Johnson et al. (1993) highlighted the use of Fmoc-protected hydroxy groups and amide bonds in the synthesis of complex peptide sequences, demonstrating its utility in constructing peptides with "difficult sequences" (Gioeli & Chattopadhyaya, 1982; Johnson et al., 1993).

Fluorescence Labeling and Imaging

Fluorophores based on isoquinoline and related structures are used in biomedical analysis and imaging. The strong fluorescence and stability of these compounds across a wide pH range make them ideal for labeling reagents in fluorescence microscopy and other imaging techniques. Hirano et al. (2004) described the synthesis and application of 6-methoxy-4-quinolone derivatives for fluorescent labeling, noting their strong fluorescence and stability under various conditions (Hirano et al., 2004).

Carbon Nanotube Dispersion

Another application involves the dispersion of carbon nanotubes (CNTs) using N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants. Cousins et al. (2009) demonstrated that these surfactants could create homogeneous aqueous nanotube dispersions, which are critical for the practical use of CNTs in materials science and nanotechnology (Cousins et al., 2009).

Solid Phase Peptide Synthesis Advancements

Fields and Noble (2009) discussed the advancements in Fmoc solid phase peptide synthesis (SPPS), highlighting the introduction of various solid supports, linkages, and side chain protecting groups. These developments have enabled the synthesis of biologically active peptides and small proteins, showcasing the versatility and efficiency of Fmoc SPPS in modern peptide synthesis (Fields & Noble, 2009).

Safety and Hazards

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-31-24-11-10-21(25(28)29)20-12-13-27(14-22(20)24)26(30)32-15-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-11,23H,12-15H2,1H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBVBJALIFPZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CN(CCC2=C(C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)

![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)

![6-Cyclopropyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846893.png)